molecular formula C7H15ClN2O3 B6176254 methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride CAS No. 2613381-34-1

methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride

Cat. No.: B6176254
CAS No.: 2613381-34-1
M. Wt: 210.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is a chemical compound with the molecular formula C7H15ClN2O3 and a molecular weight of 210.66 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and an ester functional group. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride typically involves the reaction of 3-amino-N-methylpropanamide with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-amino-N-ethylpropanamido)acetate hydrochloride
  • Methyl 2-(3-amino-N-isopropylpropanamido)acetate hydrochloride
  • Methyl 2-(3-amino-N-phenylpropanamido)acetate hydrochloride

Uniqueness

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications.

Properties

CAS No.

2613381-34-1

Molecular Formula

C7H15ClN2O3

Molecular Weight

210.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.